2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F2O3S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 2,6-dichloro-4-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion to the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: This reaction is usually carried out in aqueous conditions, often with the addition of a base to facilitate the hydrolysis process.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Sulfonyl Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those requiring sulfonyl chloride functionalities.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2,6-Dichloro-4-(trifluoromethoxy)benzenesulfonyl chloride
- 2,6-Dichloro-4-(difluoromethyl)benzenesulfonyl chloride
Uniqueness
2,6-Dichloro-4-(difluoromethoxy)benzenesulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. The difluoromethoxy group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized chemicals and pharmaceuticals.
Properties
IUPAC Name |
2,6-dichloro-4-(difluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(15-7(11)12)2-5(9)6(4)16(10,13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFMMNSJFATNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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